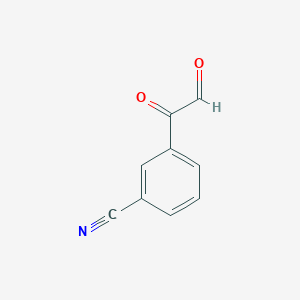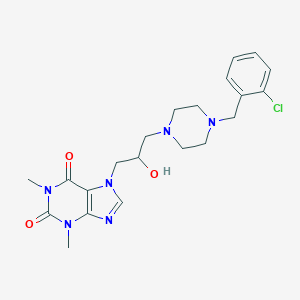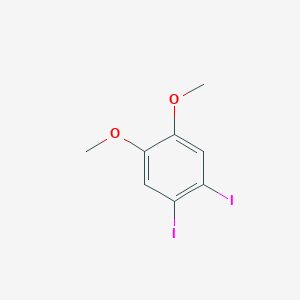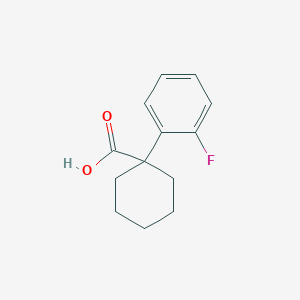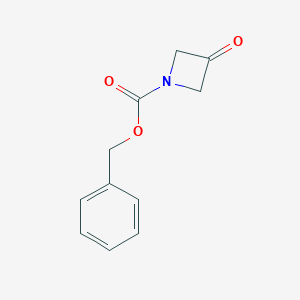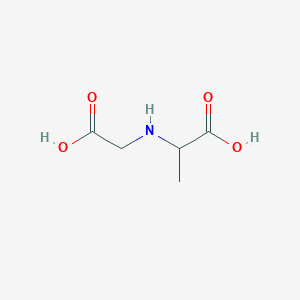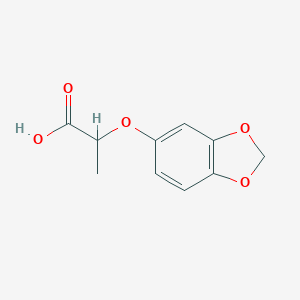
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one, also known as HHD, is a naturally occurring compound found in many plants and fruits. It is a member of the class of compounds known as polyketides, which are produced by the condensation of multiple acetyl-CoA molecules. HHD has been the subject of much scientific research due to its potential applications in medicine and industry.
Mecanismo De Acción
The mechanism of action of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been shown to interact with a number of different proteins and receptors in the body, including the NF-kB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one can inhibit the growth of cancer cells, reduce inflammation, and modulate immune function. In vivo studies have demonstrated that (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one can reduce tumor growth and improve survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one in lab experiments is its wide range of biological activities, which make it a versatile tool for studying various physiological processes. However, there are also some limitations to using (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one in lab experiments, including its relatively high cost and limited availability.
Direcciones Futuras
There are many potential future directions for research on (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one. One area of interest is the development of new drugs based on the structure of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one. Researchers are also exploring the potential applications of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one in the production of food additives, fragrances, and other industrial products. Additionally, there is ongoing research into the mechanisms of action of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one and its potential applications in the treatment of various diseases.
Métodos De Síntesis
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one can be synthesized through a variety of methods, including microbial fermentation, chemical synthesis, and extraction from natural sources. One of the most common methods for producing (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is through the fermentation of Streptomyces bacteria. This method involves the use of a specialized culture medium containing specific nutrients that promote the growth of the bacteria and the production of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one.
Aplicaciones Científicas De Investigación
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been the subject of much scientific research due to its potential applications in medicine and industry. One of the most promising applications of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is in the development of new drugs for the treatment of various diseases. (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been found to have potential applications in the production of food additives, fragrances, and other industrial products.
Propiedades
Número CAS |
102605-97-0 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
(3E,5E)-6-hydroxyhexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-5,7H,1H3/b4-2+,5-3+ |
Clave InChI |
YLUVSOSEFIBPKJ-ZUVMSYQZSA-N |
SMILES isomérico |
CC(=O)/C=C/C=C/O |
SMILES |
CC(=O)C=CC=CO |
SMILES canónico |
CC(=O)C=CC=CO |
Sinónimos |
2,4-Hexadienal, 5-hydroxy-, (Z,E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







